

What is Everolimus-d4 and why is it used in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Everolimus-d4

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Everolimus-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Everolimus-d4**, a critical tool in the research and development of the mTOR inhibitor, Everolimus. This document details its properties, mechanism of action, and, most importantly, its application as an internal standard in bioanalytical methodologies.

Introduction to Everolimus-d4

Everolimus-d4 is a deuterated, isotopically labeled form of Everolimus, a derivative of sirolimus (rapamycin).^{[1][2]} It is chemically identical to Everolimus, with the exception that four hydrogen atoms have been replaced by deuterium atoms on the 2-hydroxyethyl chain at position 40.^{[1][3]} This isotopic labeling makes **Everolimus-d4** an ideal internal standard for the quantification of Everolimus in various biological matrices using mass spectrometry-based assays.^{[1][4]}

The primary utility of **Everolimus-d4** lies in its ability to mimic the chemical and physical behavior of Everolimus during sample preparation and analysis, while being distinguishable by its higher mass. This ensures accurate and precise quantification of Everolimus, which is crucial for pharmacokinetic and therapeutic drug monitoring studies.^{[4][5]}

Physicochemical Properties

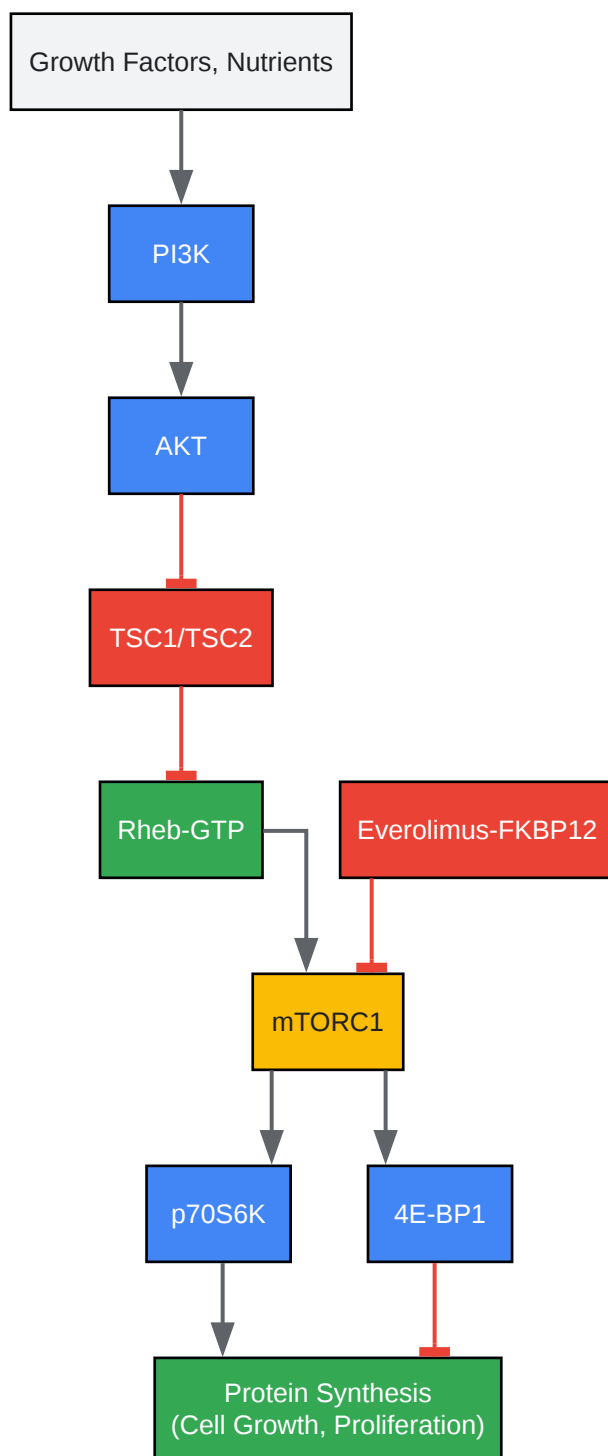
The key physicochemical properties of **Everolimus-d4** are summarized in the table below.

Property	Value	Reference
CAS Number	1338452-54-2	[1][3]
Molecular Formula	C ₅₃ H ₇₉ D ₄ NO ₁₄	[1][3]
Molecular Weight	962.3 g/mol	[1]
Purity	≥99% deuterated forms (d ₁ -d ₄); ≤1% d ₀	[1]
Appearance	Solid	[1]
Solubility	Soluble in Chloroform and Methanol	[1]
Synonyms	40-O-(2-Hydroxyethyl-d ₄)rapamycin, RAD-d ₄ , Afinitor-d ₄	[3]

Mechanism of Action of Everolimus and the mTOR Signaling Pathway

Everolimus, and by extension its deuterated analog, functions as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTORC1 complex.[6][7][8] The mechanism involves the formation of a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1.[6][9]

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and angiogenesis.[6][10] Inhibition of mTORC1 by the Everolimus-FKBP12 complex disrupts the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][11] This leads to the suppression of protein synthesis and arrests the cell cycle, thereby inhibiting cell proliferation and tumor growth.[6][9]



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Figure 1: Simplified mTOR Signaling Pathway showing the inhibitory action of Everolimus.

Application of Everolimus-d4 in Research

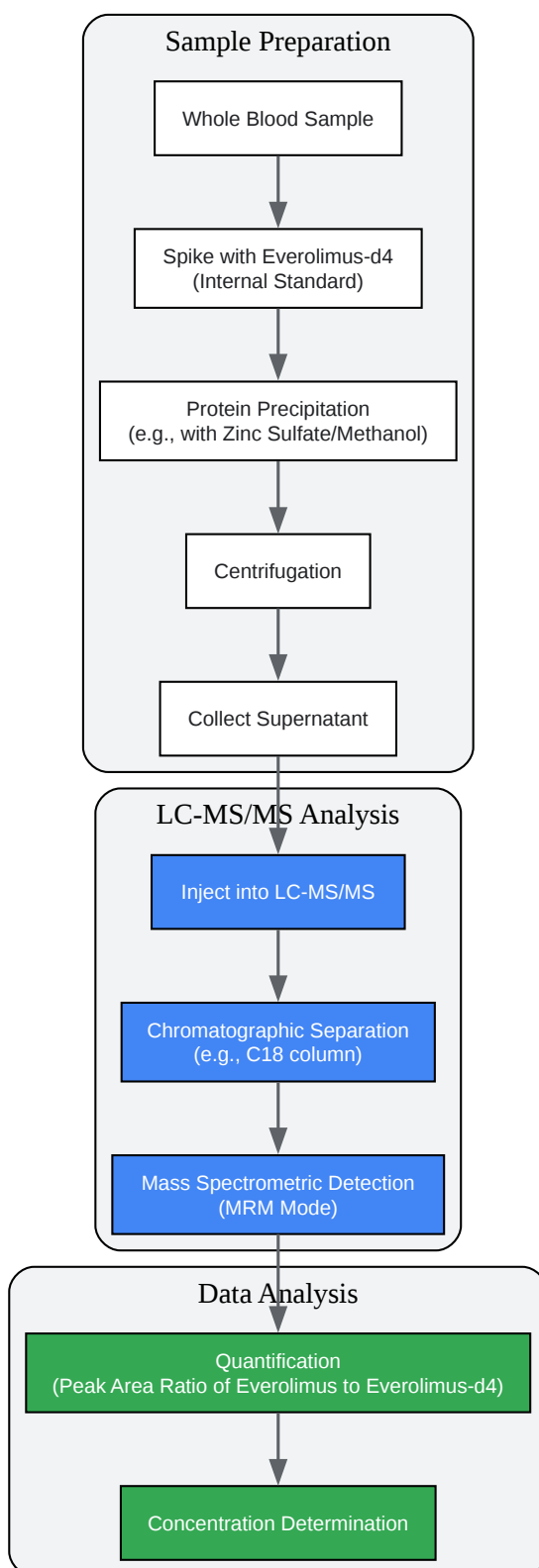
The primary application of **Everolimus-d4** is as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Everolimus concentrations in biological samples such as whole blood, plasma, and tissue.[\[4\]](#)[\[12\]](#)[\[13\]](#)

The use of a stable isotope-labeled internal standard like **Everolimus-d4** is considered the gold standard in quantitative mass spectrometry for several reasons:

- **Correction for Matrix Effects:** It co-elutes with the analyte (Everolimus) and experiences similar ionization suppression or enhancement, allowing for accurate correction.
- **Correction for Sample Loss:** It accounts for any loss of analyte during sample preparation and extraction.[\[14\]](#)
- **Improved Precision and Accuracy:** The ratio of the analyte signal to the internal standard signal provides a more robust and reproducible measurement.[\[4\]](#)

Experimental Workflow for Everolimus Quantification

A typical experimental workflow for the quantification of Everolimus in whole blood using **Everolimus-d4** as an internal standard is outlined below.



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Figure 2: Experimental workflow for the quantification of Everolimus using **Everolimus-d4**.

Detailed Experimental Protocol: LC-MS/MS Quantification

The following is a generalized protocol for the quantification of Everolimus in whole blood, synthesized from various published methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)

1. Materials and Reagents:

- Everolimus and **Everolimus-d4** standards
- Whole blood samples (patient samples, calibrators, and quality controls)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Zinc Sulfate solution (e.g., 0.1 M)
- Ammonium acetate or formic acid (for mobile phase)
- LC-MS grade water

2. Sample Preparation:

- To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., a 1:4 mixture of 0.4 M zinc sulfate and methanol) containing the internal standard, **Everolimus-d4**.[\[16\]](#)
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[\[16\]](#)
- Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[\[16\]](#)
- Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

- LC System: A high-performance or ultra-high-performance liquid chromatography system.

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 2 mM ammonium acetate and 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with similar additives).[15]
- Injection Volume: 5-20 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Everolimus and **Everolimus-d4**. For example:
 - Everolimus: 975.6 → 908.5[16]
 - **Everolimus-d4**: 979.6 → 912.5[16]

4. Data Analysis:

- Integrate the peak areas for both the Everolimus and **Everolimus-d4** MRM transitions.
- Calculate the peak area ratio of Everolimus to **Everolimus-d4**.
- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of Everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various bioanalytical methods using **Everolimus-d4**.

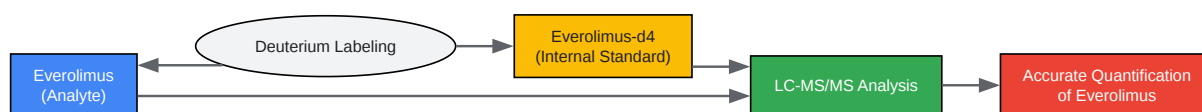
Table 1: LC-MS/MS Method Performance

Parameter	Value	Study Reference
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	[4]
Linearity Range	1-41 µg/L (for Everolimus)	[15]
Analytical Recovery	98.3% - 108.1%	[4]
Total Coefficient of Variation (CV)	4.3% - 7.2%	[4]
Inter-assay Imprecision	<15%	[15]
Inter-assay Inaccuracy	<15%	[15]

Table 2: Pharmacokinetic Parameters of Everolimus (Determined using methods with deuterated internal standards)

Parameter	Value	Condition	Reference
Time to Peak Concentration (Tmax)	1.3 - 1.8 hours	Oral administration	[17]
Time to Steady State	Within 7 days	-	[17]
Target Trough Concentration (in combination therapy)	3 - 15 µg/L	Combination with cyclosporin and prednisone	[17]
Cmax (10 mg once-daily)	61.5 ng/mL	-	[18]
AUC ₀₋₂₄ (10 mg once-daily)	435 ng·h/mL	-	[18]

Logical Relationship Diagram



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Figure 3: Logical relationship between Everolimus and **Everolimus-d4** in research.

Conclusion

Everolimus-d4 is an indispensable tool for researchers and drug development professionals working with Everolimus. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision for the quantification of Everolimus in biological matrices. This, in turn, facilitates reliable therapeutic drug monitoring, pharmacokinetic studies, and the overall development and clinical application of Everolimus as a potent mTOR inhibitor in oncology and transplant medicine.

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- To cite this document: BenchChem. [What is Everolimus-d4 and why is it used in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8101703#what-is-everolimus-d4-and-why-is-it-used-in-research]

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